9322-O16B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C41H77N3O4S4 |

|---|---|

分子量 |

804.3 g/mol |

IUPAC 名称 |

2-(dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate |

InChI |

InChI=1S/C41H77N3O4S4/c1-4-6-8-10-12-14-16-18-20-22-35-49-51-37-33-47-40(45)25-30-43(28-24-29-44-32-27-42-39(44)3)31-26-41(46)48-34-38-52-50-36-23-21-19-17-15-13-11-9-7-5-2/h27,32H,4-26,28-31,33-38H2,1-3H3 |

InChI 键 |

RNUDNMKQWDJFAS-UHFFFAOYSA-N |

规范 SMILES |

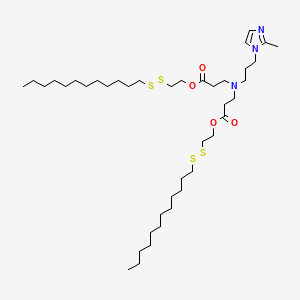

CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN1C=CN=C1C)CCC(=O)OCCSSCCCCCCCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 9322-O16B Ionizable Lipid for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of advanced drug delivery has been revolutionized by the advent of ionizable lipids, a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Among these, the ionizable lipid 9322-O16B has emerged as a significant tool, particularly in the ex vivo engineering of immune cells for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its application in LNP-mediated mRNA delivery, and detailed protocols for its use in generating Chimeric Antigen Receptor (CAR) macrophages.

This compound is an ionizable cationic lipid that has been effectively utilized in the generation of LNPs for the in vitro delivery of messenger RNA (mRNA). Notably, LNPs incorporating this compound have been instrumental in the development of anti-CD19 CAR macrophages, which have demonstrated significant anticancer activity. This lipidoid is recognized for its efficiency in delivering anti-CD19 CAR mRNA to murine primary macrophages, proving more effective than conventional transfection reagents like Lipofectamine 2000 (LPF2K) and the well-known ionizable lipid MC3.

Chemical and Physical Properties

The chemical structure and properties of this compound are pivotal to its function in mRNA delivery. As an ionizable lipid, its charge is pH-dependent, a characteristic that is crucial for both the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.

| Property | Value | Reference |

| Formal Name | bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(2-methyl-1H-imidazol-1-yl)propyl)azanediyl)dipropionate | |

| CAS Number | 2909427-23-0 | |

| Chemical Formula | C₄₁H₇₇N₃O₄S₄ | |

| Molecular Weight | 804.3 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in Chloroform and Ethanol |

Mechanism of Action in LNP-Mediated mRNA Delivery

The efficacy of this compound in mRNA delivery is attributed to the sophisticated mechanism of action of the LNPs it helps to form. This process can be broken down into several key stages, from formulation to intracellular delivery and cargo release.

A defining feature of the this compound lipid is the presence of disulfide bonds in its structure. These bonds are designed to be cleaved in the reducing environment of the cell's cytoplasm, facilitating the breakdown of the LNP and the release of its mRNA cargo. This bioreducible characteristic enhances the efficiency of mRNA delivery and is a key aspect of its design.

The general mechanism for LNP-mediated mRNA delivery is as follows:

-

Encapsulation: At an acidic pH during formulation, the ionizable lipid this compound becomes protonated (positively charged). This allows for the electrostatic interaction with the negatively charged mRNA, leading to its efficient encapsulation within the core of the LNP.

-

Cellular Uptake: The LNPs, once administered, circulate and are taken up by target cells, typically through endocytosis.

-

Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of the ionizable lipid, which in turn interacts with the endosomal membrane, causing destabilization and eventual rupture. This allows the LNP to escape the endosome and release its mRNA cargo into the cytoplasm.

-

mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest, in this case, the anti-CD19 Chimeric Antigen Receptor.

Figure 1. LNP-mediated mRNA delivery workflow.

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the use of this compound in the generation of CAR macrophages.

LNP Formulation for mRNA Delivery

This protocol details the preparation of LNPs encapsulating anti-CD19 CAR mRNA using this compound.

Materials:

-

This compound ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

Anti-CD19 CAR mRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

The Core Mechanism of BAMEA-O16B in Lipid Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of mRNA-based therapeutics and CRISPR/Cas9 gene editing technologies has underscored the critical need for safe and effective delivery vehicles. BAMEA-O16B, a novel bioreducible and ionizable cationic lipid, has emerged as a highly efficient component of lipid nanoparticles (LNPs) for the intracellular delivery of nucleic acid payloads. This technical guide provides a comprehensive overview of the mechanism of action of BAMEA-O16B-containing LNPs, with a particular focus on their formulation, cellular uptake, endosomal escape, and payload release. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer a thorough resource for researchers in the field of drug delivery and gene therapy.

Introduction to BAMEA-O16B and its Role in LNPs

BAMEA-O16B is a disulfide bond-containing ionizable cationic lipid designed for the formulation of LNPs that can efficiently encapsulate and deliver nucleic acid therapeutics such as mRNA and single-guide RNA (sgRNA).[1][2][3] Its unique bioreducible nature is central to its mechanism of action, enabling a triggered release of the payload within the reductive intracellular environment.[2][3][4]

LNPs formulated with BAMEA-O16B typically consist of four main components:

-

Ionizable Cationic Lipid (BAMEA-O16B): Interacts with the negatively charged nucleic acid backbone to facilitate encapsulation and mediates endosomal escape.[5][6]

-

Zwitterionic Phospholipid (e.g., DOPE): A helper lipid that aids in the formation of the lipid bilayer and can facilitate endosomal escape.

-

Cholesterol: Provides stability to the LNP structure.[7]

-

PEG-lipid (e.g., DSPE-mPEG): Prevents aggregation of LNPs and reduces immunogenicity, prolonging circulation time in vivo.[5]

The following diagram illustrates the general structure of a BAMEA-O16B LNP encapsulating an mRNA payload.

Caption: General structure of a BAMEA-O16B LNP.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The therapeutic efficacy of BAMEA-O16B LNPs hinges on a multi-step process that ensures the protected delivery of the nucleic acid payload to the cytosol of target cells.

Cellular Uptake via Endocytosis

BAMEA-O16B LNPs primarily enter cells through the endocytosis pathway.[5][6] The positively charged surface of the LNPs at physiological pH facilitates interaction with the negatively charged cell membrane, triggering their engulfment into endosomes.

Endosomal Escape: The Critical Hurdle

Once inside the endosome, the acidic environment triggers the protonation of the tertiary amine groups of BAMEA-O16B, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and eventual rupture, a process often referred to as the "proton sponge effect."[8]

Crucially, the bioreducible disulfide bond within the BAMEA-O16B structure is cleaved in the reductive environment of the cytosol.[4] This cleavage is thought to further destabilize the LNP, leading to the efficient release of its nucleic acid payload into the cytoplasm.[2][4]

The following diagram illustrates the proposed mechanism of endosomal escape.

Caption: Mechanism of endosomal escape and payload release.

Quantitative Data Summary

The performance of BAMEA-O16B LNPs has been evaluated in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy

| Cell Line | Payload | Transfection Efficiency | Outcome | Reference |

| HEK293-GFP | Cas9 mRNA/sgRNA | Up to 90% | GFP knockout | [4] |

| HeLa | RFP mRNA | Up to 90% (at 160 ng/mL) | RFP expression | [4] |

| HeLa | Cas9 mRNA/sgHPV18 | Significant growth inhibition | Apoptosis of cancer cells | [2] |

Table 2: In Vivo Efficacy

| Animal Model | Payload | Target Organ | Knockdown Efficiency | Outcome | Reference |

| C57BL/6 Mice | Cas9 mRNA/sgPCSK9 | Liver | ~80% | Reduction of serum PCSK9 | [5][6] |

Detailed Experimental Protocols

The following are generalized protocols for the formulation and evaluation of BAMEA-O16B LNPs, based on commonly cited methodologies.

LNP Formulation Protocol

This protocol describes the formulation of BAMEA-O16B LNPs using a microfluidic mixing method.

Materials:

-

BAMEA-O16B in ethanol

-

DOPE in ethanol

-

Cholesterol in ethanol

-

DSPE-mPEG in ethanol

-

mRNA/sgRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare the lipid mixture by combining BAMEA-O16B, DOPE, cholesterol, and DSPE-mPEG in ethanol at a specified molar ratio.

-

Prepare the nucleic acid solution by dissolving the mRNA/sgRNA in the acidic aqueous buffer.

-

Set the flow rates on the microfluidic device, typically with a higher flow rate for the aqueous phase compared to the lipid phase (e.g., 3:1 ratio).

-

Load the lipid mixture and the nucleic acid solution into separate syringes and place them on the syringe pumps of the microfluidic device.

-

Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

-

Collect the resulting LNP solution.

-

Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

-

Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

The following diagram outlines the LNP formulation workflow.

Caption: LNP formulation workflow.

In Vitro Transfection Protocol

This protocol describes the use of BAMEA-O16B LNPs to transfect cells in culture.

Materials:

-

Cultured cells (e.g., HEK293, HeLa)

-

BAMEA-O16B LNPs encapsulating the desired payload

-

Cell culture medium

-

Multi-well plates

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

On the day of transfection, dilute the BAMEA-O16B LNP solution to the desired concentration in a serum-free cell culture medium.

-

Remove the existing medium from the cells and replace it with the LNP-containing medium.

-

Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).

-

After the incubation period, replace the transfection medium with a complete cell culture medium.

-

Incubate the cells for an additional 24-72 hours to allow for payload expression and effect.

-

Analyze the cells for the desired outcome (e.g., reporter gene expression, gene knockout).

In Vivo Administration Protocol

This protocol describes the systemic administration of BAMEA-O16B LNPs to a mouse model.

Materials:

-

BAMEA-O16B LNPs in a sterile, biocompatible buffer (e.g., PBS)

-

Mouse model (e.g., C57BL/6)

-

Syringes and needles for intravenous injection

Procedure:

-

Prepare the BAMEA-O16B LNP solution at the desired dosage.

-

Administer the LNP solution to the mice via intravenous (tail vein) injection.

-

Monitor the animals for any adverse effects.

-

At a predetermined time point post-injection (e.g., 48-72 hours), collect tissues and/or blood samples for analysis.

-

Analyze the target tissues for evidence of gene editing or protein expression, and analyze serum for relevant biomarkers.

Conclusion

BAMEA-O16B represents a significant advancement in the field of non-viral gene delivery. Its bioreducible nature provides a robust mechanism for efficient endosomal escape and intracellular payload release, leading to high levels of transfection efficiency both in vitro and in vivo. The data and protocols presented in this guide offer a foundational understanding of the BAMEA-O16B LNP system and should serve as a valuable resource for researchers and drug development professionals seeking to leverage this technology for therapeutic applications. Further optimization of LNP composition and targeting strategies will undoubtedly expand the utility of BAMEA-O16B in the future.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BAMEA-O16B|lipid for siRNA delivery [dcchemicals.com]

- 4. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

role of disulfide bonds in 9322-O16B for mRNA delivery

An In-depth Technical Guide on the Role of Disulfide Bonds in BAMEA-O16B for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective intracellular delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene editing technologies. A significant challenge in the field is the efficient release of mRNA from its delivery vehicle into the cytoplasm where it can be translated into protein. This technical guide delves into the pivotal role of bioreducible disulfide bonds in the design of the ionizable cationic lipid BAMEA-O16B, a potent nanocarrier for mRNA. Through a detailed examination of its mechanism, supported by quantitative data and experimental protocols, we illustrate how the redox-responsive nature of BAMEA-O16B addresses the critical barrier of endosomal escape and intracellular cargo release.

Introduction: The Challenge of mRNA Delivery

Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery.[1] A typical LNP consists of four main components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid. The ionizable lipid is the most critical component, responsible for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. While LNPs can efficiently enter cells through endocytosis, the subsequent escape of mRNA from the endosome into the cytoplasm is a major rate-limiting step.

To overcome this, advanced lipids have been designed to respond to the unique environment of the cell. The cytoplasm is characterized by a highly reductive environment due to a high concentration of glutathione (GSH), which is approximately 100- to 1000-fold greater than in the extracellular space. Bioreducible lipids, such as BAMEA-O16B, incorporate disulfide bonds into their structure, which are stable in the bloodstream but are rapidly cleaved in the presence of intracellular GSH.[2] This cleavage triggers a change in the lipid's structure, destabilizing the LNP and promoting the release of its mRNA payload.

BAMEA-O16B: A Bioreducible Cationic Lipid

BAMEA-O16B is an ionizable cationic lipid specifically engineered with disulfide bonds in its hydrophobic tails.[2] This design allows for the formation of stable LNPs that can effectively encapsulate and protect mRNA. For comparative analysis, a control lipid, BAMEA-O16, which has a similar structure but lacks the disulfide bond, has been synthesized and tested.[2] This direct comparison unequivocally demonstrates the significance of the disulfide linkage for efficient mRNA delivery.

Mechanism of Action

The intracellular delivery process using BAMEA-O16B-based LNPs can be visualized as a multi-step pathway. The key, differentiating step is the triggered release of mRNA in the cytoplasm.

Quantitative Analysis of Performance

The efficacy of BAMEA-O16B has been demonstrated through a series of quantitative experiments, both in vitro and in vivo. The data consistently shows superior performance of the disulfide-containing BAMEA-O16B compared to its non-bioreducible counterpart, BAMEA-O16.

Table 1: Physicochemical Properties of BAMEA-O16B and BAMEA-O16 Nanoparticles

| Lipid | Size (nm) | Zeta Potential (mV) | mRNA Encapsulation Efficiency |

| BAMEA-O16B | ~150 | +35 | High |

| BAMEA-O16 | ~150 | +35 | High |

| Data derived from Dynamic Light Scattering (DLS) analysis and agarose gel electrophoresis studies which showed comparable results for both lipids.[2] |

Table 2: In Vitro Transfection Efficiency

| Cell Line | Reporter mRNA | Lipid | mRNA Dose (ng/mL) | Transfection Efficiency (%) |

| HeLa | RFP | BAMEA-O16B | 160 | ~90% |

| HEK-GFP | Cas9/sgGFP | BAMEA-O16B | 160 | >90% (knockout) |

| Data obtained via flow cytometry analysis 24 hours post-transfection.[2] |

Table 3: In Vivo Gene Knockdown in Mice

| Target Gene | Delivery System | Outcome |

| PCSK9 | BAMEA-O16B/Cas9 mRNA/sgPCSK9 | Serum PCSK9 levels reduced to 20% of non-treated mice |

| PCSK9 levels were measured in mouse serum after intravenous injection of the LNP formulation.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate BAMEA-O16B.

LNP Formulation

The preparation of BAMEA-O16B/mRNA nanoparticles is a critical step that determines the physicochemical properties and biological activity of the formulation.

References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9322-O16B (BAMEA-O16B), a Bioreducible Cationic Lipid for Advanced Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic lipid identified by CAS number 2490668-30-7, commonly known as BAMEA-O16B. Initially referenced as 9322-O16B, this molecule is a key component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, particularly for CRISPR/Cas9-based genome editing.

Core Compound Details

BAMEA-O16B is a novel, ionizable cationic lipid engineered with disulfide bonds, a feature that confers bioreducibility.[1][2] This characteristic is central to its function, enabling the efficient encapsulation of nucleic acids and their subsequent release within the reductive intracellular environment.[1][2]

| Property | Value | Source |

| CAS Number | 2490668-30-7 | [1][3][4] |

| Synonyms | This compound, BAMEA-O16B | [1][5] |

| Chemical Formula | C₅₆H₁₁₁N₃O₆S₆ | [1][4] |

| Molecular Weight | 1114.88 g/mol | [1][4] |

| IUPAC Name | bis(2-(dodecyldisulfanyl)ethyl) 3,3'-((3-methyl-9-oxo-10-oxa-13,14-dithia-3,6-diazahexacosyl)azanediyl)dipropionate | [1] |

Mechanism of Action: LNP-Mediated Delivery and Intracellular Release

BAMEA-O16B is a primary component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acid-based therapeutics. The mechanism involves the encapsulation of negatively charged genetic material, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), through electrostatic interactions with the cationic headgroup of BAMEA-O16B.[2] These LNPs are taken up by cells via endocytosis. As the endosome matures and its internal environment becomes more acidic, the ionizable nature of BAMEA-O16B is thought to facilitate endosomal escape.

The key innovation in BAMEA-O16B's design is the incorporation of disulfide bonds in its lipid tails.[2] The cytoplasm of a cell has a significantly higher concentration of reducing agents, such as glutathione, compared to the extracellular environment. This reductive environment cleaves the disulfide bonds, leading to a change in the lipid's structure and the subsequent release of the encapsulated genetic cargo into the cytoplasm.[2]

References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] In vivo CRISPR base editing of PCSK9 durably lowers cholesterol in primates | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Foundational Research on 9322-O16B Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and cell therapies has revolutionized the landscape of modern medicine. A critical component in the success of these modalities is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake. Within the diverse library of ionizable lipids that form the core of these LNPs, 9322-O16B has been identified as a promising candidate for the in vitro engineering of chimeric antigen receptor (CAR) macrophages and T cells. This technical guide provides an in-depth overview of the foundational research on this compound LNPs, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological and experimental workflows.

Core Concepts: The Role of this compound in LNP-mediated mRNA Delivery

This compound is an ionizable cationic lipid that is a key component in the formulation of LNPs for mRNA delivery. Its structure allows for the efficient encapsulation of negatively charged mRNA molecules. The resulting LNPs can be used to transfect cells, leading to the translation of the encapsulated mRNA into functional proteins, such as chimeric antigen receptors (CARs). This technology is particularly relevant for the ex vivo modification of immune cells for adoptive cell therapies.

The foundational research on this compound focused on optimizing LNP formulations to achieve high transfection efficiency in immune cells, which are notoriously difficult to transfect using traditional methods. The work by Ye et al. (2022) identified this compound as a lead candidate after screening a library of ionizable lipids for their ability to deliver mRNA to a macrophage-like cell line.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound lipid nanoparticles.

Table 1: Optimization of this compound LNP Formulation for mRNA Delivery to Macrophages

| LNP Formulation (Lipid:Cholesterol:Helper Lipid, w/w/w) | mRNA Modification | Transfection Efficiency in M1 Macrophages (%) | Reference |

| This compound/Chol/DOPE (16:10:1) | N1-methylpseudouridine (N1mψ) | ~53% | [2] |

Data extracted from flow cytometry analysis presented in secondary sources citing Ye et al., 2022.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the available information regarding the formulation and application of this compound LNPs and related bioreducible lipids.

Protocol 1: Formulation of this compound Lipid Nanoparticles

Materials:

-

This compound ionizable lipid

-

Cholesterol (Chol)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

mRNA encoding the protein of interest (e.g., anti-CD19 CAR) with desired modifications (e.g., N1mψ)

-

Ethanol

-

Citrate buffer (pH 3.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Lipid Mixture Preparation: Dissolve this compound, cholesterol, and DOPE in ethanol at the desired weight ratio (e.g., 16:10:1).

-

mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 3.0).

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and connect them to a microfluidic mixing device.

-

LNP Formation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the LNPs with encapsulated mRNA.

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

-

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and a nucleic acid quantification assay.

Protocol 2: In Vitro Transfection of Macrophages with this compound LNPs

Materials:

-

Primary macrophages or a macrophage cell line (e.g., RAW264.7)

-

Complete cell culture medium

-

This compound LNPs encapsulating the mRNA of interest

-

Multi-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the macrophages in a multi-well plate at a desired density and allow them to adhere overnight.

-

LNP Treatment: Dilute the this compound LNP solution in complete cell culture medium to achieve the desired final mRNA concentration.

-

Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and mRNA translation.

-

Analysis of Protein Expression:

-

For fluorescently tagged proteins, wash the cells with PBS and analyze them directly using a flow cytometer to quantify the percentage of transfected cells and the mean fluorescence intensity.

-

For non-tagged proteins, perform downstream functional assays or antibody staining followed by flow cytometry.

-

Visualizations: Pathways and Workflows

To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Caption: LNP uptake and mRNA release signaling pathway.

Caption: In vitro CAR-Macrophage engineering workflow.

Conclusion

The ionizable lipid this compound represents a significant advancement in the development of non-viral vectors for mRNA-based cell engineering. The foundational research has demonstrated its potential for efficient transfection of macrophages, opening new avenues for the development of CAR-M therapies. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working in this exciting field. Further research to elucidate the specific signaling pathways involved in this compound LNP-mediated delivery and to expand its application to other cell types will be crucial for realizing its full therapeutic potential.

References

BAMEA-O16B for CRISPR/Cas9 Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAMEA-O16B, a bioreducible ionizable lipid, and its application in lipid nanoparticle (LNP) delivery systems for CRISPR/Cas9-mediated gene editing.

Introduction to BAMEA-O16B

BAMEA-O16B is a key component in the formulation of lipid nanoparticles designed for the efficient in vivo and in vitro delivery of genetic material, including mRNA and single-guide RNA (sgRNA) for CRISPR/Cas9 systems.[1][2][3] Its unique bioreducible properties, owing to the presence of disulfide bonds, facilitate the release of its cargo within the reductive intracellular environment, enhancing the efficiency of gene editing.[1][3]

Quantitative Data on BAMEA-O16B LNP Performance

The following tables summarize the performance of BAMEA-O16B-formulated lipid nanoparticles in various experimental settings.

Table 1: In Vitro Gene Editing and Transfection Efficiency

| Cell Line | Target Gene/Reporter | Cargo | Gene Editing/Transfection Efficiency | Reference |

| Human Embryonic Kidney (HEK-293) | Green Fluorescent Protein (GFP) | Cas9 mRNA & sgRNA | Up to 90% knockout | [1][3] |

| HeLa | Red Fluorescent Protein (RFP) | RFP mRNA | Up to 90% transfection efficiency | [3] |

Table 2: In Vivo Gene Editing Efficiency

| Animal Model | Target Gene | Cargo | Route of Administration | Gene Editing Efficiency | Reference |

| C57BL/6 Mice | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Cas9 mRNA & sgRNA | Intravenous injection | 80% reduction in serum PCSK9 levels | [1][3] |

Table 3: BAMEA-O16B LNP Formulation and Characterization

| LNP Components | Molar Ratio | Particle Size (Z-average) | Polydispersity Index (PDI) | Zeta Potential | Reference |

| BAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG2k | Not specified | ~100 nm | < 0.2 | Slightly positive | [4][5] |

Note: Specific molar ratios for the BAMEA-O16B formulation are not detailed in the provided search results. LNP characteristics are general values for similar formulations.

Experimental Protocols

Formulation of BAMEA-O16B Lipid Nanoparticles

This protocol describes the general procedure for formulating BAMEA-O16B LNPs for the co-delivery of Cas9 mRNA and sgRNA.

Materials:

-

BAMEA-O16B

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)

-

Cas9 mRNA

-

sgRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Lipid Stock Preparation: Dissolve BAMEA-O16B, cholesterol, DOPE, and DSPE-mPEG2k in ethanol to prepare a lipid stock solution.

-

Nucleic Acid Preparation: Dilute Cas9 mRNA and sgRNA in a citrate buffer (pH 4.0).

-

LNP Assembly: Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution using a microfluidic mixing device. The rapid mixing facilitates the self-assembly of the lipids into nanoparticles encapsulating the mRNA and sgRNA.

-

Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated components.

-

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a RiboGreen assay.

In Vitro Transfection and Gene Editing Analysis

Materials:

-

HEK-293 cells stably expressing GFP

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

BAMEA-O16B LNPs encapsulating Cas9 mRNA and anti-GFP sgRNA

-

Flow cytometer

Procedure:

-

Cell Culture: Culture HEK-293-GFP cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed the cells in a 24-well plate. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the BAMEA-O16B-LNP-CRISPR complexes.

-

Incubation: Incubate the cells for 24-48 hours to allow for cellular uptake, endosomal escape, and gene editing.

-

Analysis: Harvest the cells and analyze GFP expression using a flow cytometer to quantify the percentage of GFP-negative cells, indicating successful gene knockout.

In Vivo Gene Editing in Mice

Materials:

-

C57BL/6 mice

-

BAMEA-O16B LNPs encapsulating Cas9 mRNA and anti-PCSK9 sgRNA

-

Sterile PBS

Procedure:

-

Animal Handling: Acclimatize C57BL/6 mice to the experimental conditions according to institutional guidelines.

-

Administration: Administer the BAMEA-O16B-LNP-CRISPR complexes via intravenous tail vein injection.

-

Sample Collection: Collect blood samples at specified time points post-injection.

-

Analysis: Separate the serum and quantify the levels of PCSK9 protein using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of in vivo gene knockdown.

Mechanisms and Workflows

Cellular Uptake and Endosomal Escape Pathway

References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pivotal Role of Ionizable Lipids

An In-depth Technical Guide on the Core Principle of Ionizable Lipids in LNP Formulation

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, a fact underscored by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] These sophisticated delivery vehicles are typically composed of four key components: a phospholipid to provide structural integrity, cholesterol to modulate membrane stability, a PEGylated lipid to enhance circulation time, and an ionizable lipid.[3][4][5]

Of these, the ionizable lipid is arguably the most critical component, serving a dual function that is essential for the efficacy of the LNP.[3][4] It is responsible for both the efficient encapsulation of negatively charged nucleic acid cargo during formulation and for facilitating the release of that cargo from the endosome into the cytoplasm of target cells, a crucial step known as endosomal escape.[6][7] This guide provides a technical overview of the core principles governing ionizable lipids, their mechanism of action, and the experimental protocols used for their formulation and characterization.

Core Principles of Ionizable Lipids

The functionality of ionizable lipids is rooted in their unique chemical structure and, most importantly, their pH-responsive nature.

Structure-Activity Relationship (SAR)

Ionizable lipids are amphiphilic molecules typically consisting of three domains: a hydrophilic headgroup containing a protonatable amine, a central linker group, and multiple hydrophobic tails.[1][7] The chemical nature of each domain significantly influences the lipid's performance:

-

Headgroup: The structure of the amine-containing headgroup is a primary determinant of the lipid's acid dissociation constant (pKa), which governs its ionization behavior.[7][8]

-

Linker: Linker groups, often containing ester bonds, can be designed to be biodegradable, which helps reduce potential toxicity and accumulation after repeated dosing.[4][7]

-

Hydrophobic Tails: The length, saturation, and branching of the lipid tails influence the overall shape of the molecule. Lipids with branched or unsaturated tails are thought to more readily adopt a cone shape when protonated, which promotes the disruption of the endosomal membrane.[9][10]

Understanding these structure-activity relationships is crucial for the rational design of new and improved ionizable lipids for specific therapeutic applications.[10][11]

The Critical Role of pKa

The defining characteristic of an ionizable lipid is its pKa, the pH at which its amine headgroup is 50% protonated. An optimal pKa is the key to balancing safety and efficacy.[12][13]

-

Encapsulation (Acidic pH): LNP formulation is carried out at an acidic pH (typically ~4.0).[14][15] At this pH, which is well below the lipid's pKa, the amine headgroup is protonated and carries a positive charge. This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA), driving efficient encapsulation into the LNP core.[14][16]

-

Systemic Circulation (Physiological pH): After formulation, the LNPs are neutralized to a physiological pH of ~7.4. At this pH, which is above the lipid's pKa, the ionizable lipid is predominantly in a neutral, deprotonated state.[6][15] A neutral surface charge is vital to prevent rapid clearance by the immune system, minimize toxicity, and reduce non-specific interactions with proteins in the bloodstream.[8]

-

Endosomal Escape (Acidic pH): Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal environment becomes progressively more acidic (pH dropping to 5.0-6.0).[] This drop in pH protonates the ionizable lipids again, switching their charge to positive and initiating the process of endosomal escape.[][18]

The ideal apparent pKa for LNPs is generally in the range of 6.0 to 7.0.[12][15] More specifically, LNPs optimized for hepatic delivery of siRNAs often have a pKa between 6.2 and 6.5, while those for intramuscular delivery of mRNA vaccines may have a slightly higher optimal pKa of 6.6 to 6.9.[7][12][14]

Mechanism of Action: Facilitating Endosomal Escape

Endosomal escape is the bottleneck for the effective intracellular delivery of many nanomedicines.[19] Ionizable lipids are designed specifically to overcome this barrier. While the exact mechanism is still under investigation, two main theories prevail.

The most widely accepted theory involves a pH-triggered structural change and membrane fusion. Once inside the acidic environment of the endosome, the newly protonated, positively charged ionizable lipids are thought to interact with negatively charged anionic lipids (like phosphatidylserine) present on the inner leaflet of the endosomal membrane.[6][19] This interaction disrupts the stable bilayer structure of the LNP and the endosomal membrane, inducing a phase transition to a non-bilayer, inverted hexagonal (HII) phase.[18][19] This structural reorganization leads to membrane fusion and/or destabilization, ultimately creating pores or rupturing the endosome to release the nucleic acid payload into the cytoplasm where it can be translated into protein.[6][9][18]

Quantitative Data Summary

The selection of an ionizable lipid is a critical parameter in LNP design. The table below summarizes the properties of several well-known ionizable lipids that are or have been used in clinical applications.

| Ionizable Lipid | Apparent pKa | Application / Product | Key Characteristics |

| DLin-MC3-DMA | 6.44[12] | siRNA therapeutic (Onpattro®)[5][12] | Optimized for potent hepatic gene silencing.[12][14] |

| SM-102 | 6.68[14] | mRNA vaccine (Moderna COVID-19)[3][5] | Exhibits good biodegradability, tolerability, and protein expression.[14] |

| ALC-0315 | ~6.09[8] | mRNA vaccine (Pfizer-BioNTech COVID-19)[3][5] | Features biodegradable ester linkers and branched lipid tails.[9] |

| L319 | 6.2 - 6.4[12] | (Analog of MC3) | Demonstrates superior in vivo delivery efficacy compared to MC3.[12] |

Experimental Protocols

Reproducible formulation and rigorous characterization are essential for developing effective LNP-based therapeutics.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely used method for producing LNPs with uniform size and high encapsulation efficiency.[20][21]

Methodology:

-

Phase Preparation:

-

Organic Phase: The ionizable lipid, phospholipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[20][22]

-

Aqueous Phase: The nucleic acid cargo (e.g., mRNA) is dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[15][20]

-

-

Microfluidic Mixing: The organic and aqueous phases are driven through separate channels of a microfluidic chip (e.g., using syringe pumps) to a mixing junction. The rapid, controlled mixing of the two streams causes a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs. A typical flow rate ratio is 3:1 (aqueous:organic).[15]

-

Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH for in vivo use.[15]

Key Characterization Assays

A. pKa Measurement (TNS Assay)

The apparent pKa of the formulated LNP is a critical quality attribute and is commonly measured using a fluorescent probe like 6-(p-toluidino)-2-naphthalenesulfonate (TNS).[23][24] TNS fluoresces in a hydrophobic environment but is quenched in an aqueous one. It binds to the LNP surface as the ionizable lipids become protonated (positively charged), causing an increase in fluorescence intensity.

Methodology:

-

Prepare a series of buffers with a range of pH values (e.g., pH 3.5 to 9.0).[24]

-

In a 96-well plate, mix the LNP suspension and a TNS working solution in each of the different pH buffers.[24]

-

Incubate briefly, keeping the plate away from light.[23]

-

Measure the fluorescence intensity at an excitation/emission of ~322 nm/431 nm.[23]

-

Plot the fluorescence intensity against pH. The data is fitted to a sigmoidal curve.

-

The pKa is determined as the pH value that corresponds to 50% of the maximum fluorescence intensity.[23]

B. Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the percentage of nucleic acid that is successfully encapsulated within the LNPs. It uses a dye (e.g., RiboGreen) that fluoresces upon binding to nucleic acids.

Methodology:

-

Prepare two sets of samples from the same LNP batch.

-

Sample 1 (External RNA): Dilute the LNPs in a buffer (e.g., TE buffer) and add the RiboGreen reagent. Measure the fluorescence. This value corresponds to the amount of unencapsulated RNA, as the dye cannot access the protected cargo.[23]

-

Sample 2 (Total RNA): Dilute the LNPs in the same buffer containing a lysing agent (e.g., 1% Triton X-100).[23] The detergent disrupts the LNP membrane, releasing all the encapsulated RNA. Add the RiboGreen reagent and measure the fluorescence. This value corresponds to the total amount of RNA.

-

Calculation: The encapsulation efficiency (EE) is calculated using the formula: EE (%) = (FluorescenceTotal - FluorescenceExternal) / FluorescenceTotal x 100.[23]

Conclusion

Ionizable lipids are the cornerstone of modern LNP technology, enabling the clinical translation of nucleic acid therapeutics. Their pH-responsive nature is a feat of chemical engineering, allowing them to perform the distinct and essential tasks of cargo encapsulation and intracellular delivery. By carefully tuning the structure and resulting pKa of these lipids, researchers can optimize LNPs for specific payloads and delivery targets. The continued rational design and high-throughput screening of novel ionizable lipids, guided by a deep understanding of their core principles and structure-activity relationships, will undoubtedly pave the way for the next generation of safer and more potent genomic medicines.[11][22]

References

- 1. A Deep Generative Model for the Design of Synthesizable Ionizable Lipids [arxiv.org]

- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 5. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 19. pnas.org [pnas.org]

- 20. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 24. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BAMEA-O16B: A Bioreducible Lipid Nanoparticle for Advanced Gene Editing

Introduction

In the rapidly evolving landscape of gene editing, the development of safe and efficient delivery vehicles for CRISPR-Cas9 components is a critical challenge. BAMEA-O16B has emerged as a promising non-viral vector, specifically a bioreducible lipid nanoparticle (LNP), designed for the effective in vitro and in vivo delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to BAMEA-O16B, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

BAMEA-O16B is a lipid nanoparticle engineered with disulfide bonds, which allows it to encapsulate and protect mRNA payloads.[1][2] Upon cellular uptake, the nanoparticle is exposed to the reductive intracellular environment, triggering the cleavage of the disulfide bonds. This leads to the disassembly of the LNP and the release of the encapsulated Cas9 mRNA and sgRNA into the cytoplasm, enabling rapid and efficient gene editing.[1][2]

The following diagram illustrates the proposed mechanism of BAMEA-O16B-mediated delivery of CRISPR-Cas9 components for gene editing.

Quantitative Data Summary

The efficacy of BAMEA-O16B has been demonstrated in various studies, highlighting its potential as a potent carrier for gene editing reagents.

| Parameter | Cell Type / Model | Target Gene | Efficiency | Reference |

| Gene Knockout | Human Embryonic Kidney (HEK) cells expressing GFP | Green Fluorescent Protein (GFP) | Up to 90% | [1][2] |

| Gene Knockdown | In vivo (mouse model) | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | 80% knockdown | [1][2] |

| RNA Internalization | HeLa cells | Fluorescently-labeled RNA | > 90% | [1] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following outlines the key experimental protocols used in the evaluation of BAMEA-O16B.

Synthesis of BAMEA-O16B Lipid

The synthesis of the BAMEA-O16B lipid has been previously described.[3] Briefly, the head amine and acrylate are combined in a 1:3.3 molar ratio in a Teflon-lined glass screw-top vial. The mixture is stirred for 3 days at 75°C. After cooling, the crude product is purified using flash chromatography on silica gel. The final lipid structure is confirmed by ¹H NMR.[3]

Preparation of BAMEA-O16B Lipid-Assisted Nanoparticles (BLANs)

BAMEA-O16B lipid-assisted nanoparticles (BLANs) are formulated by combining BAMEA-O16B, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG₂k).[3] The components are mixed to encapsulate mRNA, such as Cas9 mRNA and a specific sgRNA.

The following diagram outlines the workflow for preparing and testing BAMEA-O16B nanoparticles.

In Vitro Gene Editing in Dendritic Cells

For immunotherapeutic applications, BAMEA-O16B nanoparticles have been used to deliver Cas9 mRNA and PD-L1 sgRNA to dendritic cells (DCs).[3] The efficiency of mRNA delivery can be initially assessed using a reporter mRNA, such as one encoding a red fluorescent protein (RFP).[3] Following treatment with BLANs containing the Cas9 mRNA and target sgRNA, gene knockout in the DCs is evaluated.[3]

In Vivo Gene Editing

The in vivo efficacy of BAMEA-O16B has been demonstrated through the intravenous injection of nanoparticles carrying Cas9 mRNA and sgRNA targeting a specific gene, such as PCSK9, in mice.[1][2] The nanoparticles have been shown to accumulate in hepatocytes, leading to a significant reduction in the target protein levels in the serum.[1][2]

Applications in Drug Development

The capabilities of BAMEA-O16B open up several avenues for therapeutic development:

-

Cancer Immunotherapy: By targeting immune checkpoint genes like PD-L1 in dendritic cells, BAMEA-O16B can be used to enhance anti-tumor immune responses.[3] The resulting activation of T-cells and suppression of tumor growth highlight its potential in this area.[3]

-

Genetic Disorders: The ability to efficiently edit genes in vivo, particularly in liver cells, suggests that BAMEA-O16B could be a valuable tool for developing treatments for genetic disorders affecting the liver.[1][2]

Conclusion

BAMEA-O16B represents a significant advancement in the delivery of gene editing technologies. Its bioreducible nature allows for efficient intracellular release of mRNA, leading to high rates of gene editing both in vitro and in vivo. The data presented in this guide underscores its potential as a versatile platform for a range of therapeutic applications, from immunotherapy to the treatment of genetic diseases. Further research and development focusing on optimizing targeting and minimizing off-target effects will be crucial for its clinical translation.

References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 9322-O16B LNP Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a powerful therapeutic modality, underscored by the success of mRNA-based vaccines. Lipid nanoparticles (LNPs) are the leading non-viral delivery system for mRNA, protecting the nucleic acid from degradation and facilitating its entry into target cells. The ionizable lipid is a critical component of LNPs, influencing both encapsulation efficiency and endosomal escape. 9322-O16B is a novel ionizable lipidoid that has demonstrated high efficiency in delivering mRNA, particularly for engineering chimeric antigen receptor (CAR) macrophages. These application notes provide a detailed protocol for the formulation of this compound LNPs for mRNA delivery, along with methodologies for their characterization and in vitro application.

Data Summary

The following tables summarize the key quantitative data associated with the this compound LNP formulation.

Table 1: this compound LNP Formulation Parameters

| Component | Molar Ratio (%) | Weight Ratio (w/w) | Purpose |

| This compound | ~50% | 16 | Ionizable Cationic Lipid: Facilitates mRNA encapsulation and endosomal release. |

| DOPE | ~12.5% | 1 | Helper Lipid: Aids in LNP formation and membrane fusion. |

| Cholesterol | ~37.5% | 10 | Structural Component: Enhances LNP stability and membrane rigidity. |

| DMG-PEG 2000 | ~1.5% | Not specified in primary literature, a standard ratio is included for a complete formulation | PEGylated Lipid: Provides steric stabilization and prolongs circulation time. |

Note: The primary literature for the optimized this compound formulation for macrophage delivery specified a weight ratio of 16:10:1 for this compound:Cholesterol:DOPE and did not include a PEGylated lipid.[1] The molar ratios presented here are calculated based on the molecular weights of the components and a standard PEG-lipid percentage is included for a more generalizable formulation.

Table 2: Physicochemical Characteristics of this compound LNPs

| Parameter | Typical Value | Method of Analysis |

| Particle Size (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at physiological pH | Laser Doppler Electrophoresis |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA transcript in RNase-free water

-

Ethanol (200 proof, molecular biology grade)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge

-

Syringes and tubing compatible with the microfluidic system

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Sterile, RNase-free centrifuge tubes and pipette tips

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:12.5:37.5:1.5).

-

The total lipid concentration in the ethanolic solution should be between 10-25 mM.

-

Ensure all lipids are fully dissolved. Gentle warming (up to 60°C) may be required for complete dissolution of some lipids. Vortex to ensure a homogenous mixture.

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the mRNA transcript in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05-0.2 mg/mL).

-

The acidic pH of the buffer ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA backbone.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

-

Set the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a total flow rate of 12 mL/min and an FRR of 3:1.

-

Initiate the mixing process. The rapid mixing of the two phases leads to a change in polarity, causing the lipids to self-assemble into LNPs and encapsulate the mRNA.

-

Collect the resulting LNP dispersion in a sterile, RNase-free tube.

-

-

Buffer Exchange and Concentration:

-

To remove the ethanol and raise the pH to a physiological level, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette.

-

Perform dialysis overnight at 4°C with at least two changes of PBS.

-

Alternatively, for smaller volumes, a centrifugal filter unit (e.g., Amicon Ultra) can be used for buffer exchange.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the this compound LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable LNPs for in vitro and in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

-

Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the zeta potential using a Laser Doppler Electrophoresis instrument.

-

The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

-

The encapsulation efficiency can be determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.

-

Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release all the encapsulated mRNA. The other set remains intact.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

-

The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

Protocol 3: In Vitro Transfection of Macrophages with this compound LNPs

This protocol is adapted from the methodology used for delivering CAR mRNA to macrophages.[1]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound LNPs encapsulating the mRNA of interest

-

Multi-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Assay-specific reagents (e.g., for flow cytometry or luminescence-based reporter assays)

Procedure:

-

Cell Seeding:

-

Seed the macrophage cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Transfection:

-

On the day of transfection, dilute the this compound LNP-mRNA formulation in fresh, serum-free or complete culture medium to the desired final mRNA concentration (e.g., 50-500 ng/mL).

-

Gently remove the old medium from the cells and replace it with the medium containing the LNPs.

-

Incubate the cells with the LNP-mRNA complexes for 4-6 hours at 37°C.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

-

Incubate the cells for an additional 24-72 hours to allow for mRNA translation and protein expression.

-

-

Analysis of Protein Expression:

-

Assess the expression of the protein encoded by the delivered mRNA using an appropriate method, such as:

-

Flow cytometry: For surface proteins or intracellular fluorescent proteins.

-

Western blotting: For total protein expression levels.

-

ELISA: For secreted proteins.

-

Functional assays: To measure the biological activity of the expressed protein (e.g., cytotoxicity assays for CAR-macrophages).

-

-

Visualizations

Caption: Workflow for this compound LNP formulation and analysis.

Caption: Cellular uptake and mRNA release by this compound LNPs.

References

Application Notes and Protocols for In Vivo Gene Editing Using BAMEA-O16B Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system represents a paradigm shift in gene editing, offering unprecedented precision in modifying the genome. A significant hurdle for its therapeutic application in vivo is the safe and efficient delivery of the Cas9 nuclease and single-guide RNA (sgRNA) to target cells. BAMEA-O16B is a bioreducible cationic lipid that can be formulated into lipid nanoparticles (LNPs) to effectively encapsulate and deliver Cas9 mRNA and sgRNA for in vivo gene editing.[1][2] These LNPs are designed to be stable in circulation and facilitate the release of their genetic payload within the reductive environment of the cell cytoplasm, enabling transient expression of the Cas9 nuclease and minimizing off-target effects associated with prolonged expression.[1]

This document provides detailed application notes and protocols for the use of BAMEA-O16B LNPs for in vivo gene editing, with a focus on the successful knockdown of the PCSK9 gene in a murine model, a therapeutically relevant target for cardiovascular disease.

Mechanism of Action: Intracellular Release

BAMEA-O16B LNPs are taken up by cells through endocytosis. The acidic environment of the endosome is thought to promote the destabilization of the endosomal membrane, facilitating the release of the LNPs into the cytoplasm. The key feature of BAMEA-O16B is the presence of disulfide bonds in its structure. The cytoplasm has a significantly higher concentration of reducing agents, such as glutathione, compared to the extracellular environment. This reductive environment cleaves the disulfide bonds within the BAMEA-O16B lipid, leading to the disassembly of the LNP and the release of the encapsulated Cas9 mRNA and sgRNA. The released mRNA is then translated by the cell's machinery to produce Cas9 protein, which forms a complex with the sgRNA to mediate gene editing at the target locus.

Caption: Intracellular delivery and release mechanism of BAMEA-O16B LNPs.

Data Presentation

In Vitro Gene Editing Efficiency

| Cell Line | Target Gene | Transfection Method | Editing Efficiency (%) | Reference |

| HEK293-GFP | GFP | BAMEA-O16B LNP | Up to 90% | [1] |

| HeLa | RFP (reporter) | BAMEA-O16B LNP | >90% positive cells | [1] |

In Vivo Gene Editing Efficiency in Mice

| Target Gene | Animal Model | Delivery Route | Dosage (mRNA) | Outcome | Timepoint | Reference |

| Pcsk9 | C57BL/6 mice | Intravenous | 0.6 mg/kg | ~80% reduction in serum PCSK9 | 3 days | [1] |

| Luciferase (reporter) | C57BL/6 mice | Intravenous | 0.6 mg/kg | Strong bioluminescence in liver | 6 hours | [1] |

Experimental Protocols

Protocol 1: Formulation of BAMEA-O16B Lipid Nanoparticles

This protocol describes the formulation of BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA using a lipid film hydration and dialysis method. For optimal results and reproducibility, formulation using a microfluidic mixing device is recommended if available.

Materials:

-

BAMEA-O16B lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)

-

Chloroform

-

Ethanol

-

Sodium acetate buffer (pH 5.2)

-

Phosphate-buffered saline (PBS), nuclease-free

-

Cas9 mRNA

-

sgRNA

-

Dialysis tubing (MWCO 10,000)

-

Glass vials

Procedure:

-

Lipid Film Preparation:

-

In a glass vial, dissolve BAMEA-O16B, DOPE, and cholesterol in chloroform. A suggested weight ratio is 4:1 for BAMEA-O16B to DOPE. The amount of cholesterol can be varied, for example, to constitute 0% to 40% of the total lipid weight.[3]

-

Dry the lipid mixture under a gentle stream of nitrogen or in a fume hood overnight to form a thin lipid film on the bottom of the vial.

-

-

Hydration and LNP Formation:

-

Prepare a mixed solution of ethanol and sodium acetate buffer.

-

Hydrate the lipid film with the ethanol/sodium acetate buffer solution.

-

In a separate vial, dissolve DSPE-mPEG2000, Cas9 mRNA, and sgRNA in sodium acetate buffer.

-

Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution while vortexing.

-

-

Dialysis:

-

Transfer the LNP solution to a dialysis bag.

-

Dialyze against PBS at 4°C for at least 12 hours with several buffer changes to remove ethanol and non-encapsulated components.

-

-

Characterization:

-

After dialysis, recover the LNP solution.

-

Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay) before and after lysing the LNPs with a detergent like Triton X-100.

-

Protocol 2: In Vivo Administration of BAMEA-O16B LNPs in Mice

This protocol outlines the intravenous administration of BAMEA-O16B LNPs to mice for liver-targeted gene editing.

Materials:

-

BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA targeting Pcsk9

-

C57BL/6 mice (6-8 weeks old)

-

Sterile PBS

-

Insulin syringes (28-30 gauge)

Procedure:

-

Animal Handling:

-

Acclimatize mice to the facility for at least one week before the experiment.

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

-

Dosage Preparation:

-

Dilute the BAMEA-O16B LNP solution with sterile PBS to the desired final concentration. A typical dosage for in vivo gene editing of Pcsk9 is 0.6 mg/kg of Cas9 mRNA.[1]

-

The final injection volume should be approximately 100-200 µL.

-

-

Intravenous Injection:

-

Warm the mice under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Administer the LNP solution via tail vein injection using an insulin syringe.

-

-

Post-injection Monitoring:

-

Monitor the mice for any adverse reactions immediately after injection and daily thereafter.

-

Provide food and water ad libitum.

-

Protocol 3: Analysis of In Vivo Gene Editing Efficiency

This protocol describes methods to assess the efficiency of Pcsk9 gene editing in mice following treatment with BAMEA-O16B LNPs.

1. Serum PCSK9 Protein Level Analysis (ELISA):

-

Sample Collection: At desired time points (e.g., 3, 7, and 14 days post-injection), collect blood from the mice via retro-orbital bleeding or cardiac puncture at the terminal endpoint.

-

Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 2,000 x g for 15 minutes to separate the serum.

-

ELISA: Quantify the concentration of PCSK9 in the serum using a commercially available mouse PCSK9 ELISA kit, following the manufacturer's instructions.

2. Gene Disruption Analysis (SURVEYOR Nuclease Assay):

-

Genomic DNA Extraction: At the terminal endpoint, harvest the liver tissue and extract genomic DNA using a standard DNA extraction kit.

-

PCR Amplification: Amplify the genomic region of the Pcsk9 gene flanking the sgRNA target site using high-fidelity DNA polymerase.

-

Note: Primer sequences need to be designed specifically for the target region.

-

-

SURVEYOR Assay:

-

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

-

Treat the re-annealed PCR products with SURVEYOR nuclease, which cleaves at mismatched base pairs.

-

Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates gene editing.

-

Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene modification.

-

3. Off-Target Analysis:

-

Prediction of Off-Target Sites: Use in silico tools to predict potential off-target sites in the mouse genome that have high sequence similarity to the sgRNA target sequence.

-

Amplification and Sequencing: Design primers to amplify these potential off-target loci from the genomic DNA of treated mice.

-

Sequencing Analysis: Sequence the PCR products using Sanger or next-generation sequencing to identify any unintended mutations.

Experimental Workflow

References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAMEA-O16B Mediated CRISPR/Cas9 Delivery to Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The delivery of CRISPR/Cas9 components into hepatocytes in vivo remains a significant challenge for the therapeutic application of gene editing. BAMEA-O16B is a bioreducible lipid nanoparticle that has been shown to be a highly efficient carrier for Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA) to hepatocytes.[1][2][3] This document provides detailed application notes and protocols for the use of BAMEA-O16B in CRISPR/Cas9-mediated genome editing in hepatocytes, based on published research.

The BAMEA-O16B lipid nanoparticle is designed with disulfide bonds that are cleaved in the reductive intracellular environment, facilitating the release of its RNA cargo.[1] This mechanism of action contributes to its high efficiency in mediating gene editing.

Data Presentation

Table 1: In Vitro Gene Editing Efficiency using BAMEA-O16B

| Cell Line | Target Gene | Cargo | Delivery Method | Editing Efficiency | Reference |

| HEK-GFP | GFP | Cas9 mRNA/sgRNA | Nanoparticle Transfection | Up to 90% knockout | [1][2] |

| HeLa | RFP | RFP mRNA | Nanoparticle Transfection | ~90% RFP-positive cells | [1] |

Table 2: In Vivo Gene Editing Efficiency using BAMEA-O16B in Mice

| Target Gene | Cargo | Delivery Route | Organ Targeted | Editing Efficiency | Reference |

| PCSK9 | Cas9 mRNA/sgRNA | Intravenous injection | Liver (Hepatocytes) | ~80% knockdown of serum PCSK9 | [1] |

| Luciferase | Luciferase mRNA | Intravenous injection | Liver (Hepatocytes) | Effective expression | [1] |

| RFP | RFP mRNA | Intravenous injection | Liver (Hepatocytes) | Effective expression | [1] |

Experimental Protocols

1. Formulation of BAMEA-O16B/Cas9 mRNA/sgRNA Nanoparticles

This protocol describes the formulation of bioreducible lipid nanoparticles for the co-delivery of Cas9 mRNA and sgRNA.

Materials:

-

BAMEA-O16B lipid

-

Cas9 mRNA

-

sgRNA targeting the gene of interest

-

Other lipid components (e.g., cholesterol, helper lipids, PEG-lipids)

-

Ethanol

-

Nuclease-free water

-

Microfluidic mixing device

Protocol:

-

Prepare a lipid mixture in ethanol containing BAMEA-O16B and other lipid components at a desired molar ratio.

-

Prepare an aqueous solution of Cas9 mRNA and sgRNA in nuclease-free water.

-

Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the aqueous RNA solution at a defined flow rate ratio.

-

The resulting nanoparticle suspension is then dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated components.

-

Characterize the formulated nanoparticles for size, polydispersity index (PDI), and RNA encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and a Ribogreen assay.

2. In Vitro Transfection of Hepatocytes with BAMEA-O16B Nanoparticles

This protocol is for the delivery of CRISPR/Cas9 components to cultured hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2, primary hepatocytes)

-

Complete cell culture medium

-

BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticles

-

Phosphate-buffered saline (PBS)

-

Assay reagents for determining gene editing efficiency (e.g., GFP fluorescence measurement, surveyor nuclease assay, or sequencing)

Protocol:

-

Seed hepatocytes in a multi-well plate and culture until they reach the desired confluency.

-

On the day of transfection, replace the culture medium with fresh, pre-warmed medium.

-

Add the BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticle suspension to the cells at the desired final concentration of RNA.

-

Gently swirl the plate to ensure even distribution of the nanoparticles.

-

Incubate the cells for 24-72 hours.

-

After incubation, assess gene editing efficiency using an appropriate method. For example, if targeting a fluorescent reporter gene like GFP, measure the reduction in fluorescence.[1]

3. In Vivo Delivery of BAMEA-O16B Nanoparticles to Mouse Hepatocytes

This protocol describes the systemic administration of BAMEA-O16B nanoparticles for in vivo gene editing in the liver.

Materials:

-

BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticles in a sterile, biocompatible buffer

-

Experimental mice

-

Appropriate injection equipment (e.g., insulin syringes)

Protocol:

-

Prepare the BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticle suspension at the desired dose.

-

Administer the nanoparticle suspension to the mice via intravenous injection (e.g., tail vein injection).

-

Monitor the animals for any adverse effects.

-

At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples for serum analysis (e.g., PCSK9 levels) and/or euthanize the animals to harvest the liver.[1]

-

Analyze the liver tissue for gene editing efficiency at the genomic level (e.g., T7E1 assay, sequencing) and for changes in target protein expression (e.g., Western blot, ELISA).

Mandatory Visualizations

References

Application Notes: BAMEA-O16B for PCSK9 Gene Knockout Studies

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1] By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[1][2] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower LDL-C.[1] Genetic studies have shown that loss-of-function mutations in the PCSK9 gene are associated with reduced LDL-C levels and a decreased risk of cardiovascular disease.[3][4] This has provided a strong rationale for the development of PCSK9 inhibitors.[5]

The CRISPR/Cas9 system offers a powerful tool for permanent gene disruption.[6] BAMEA-O16B is a bioreducible lipid nanoparticle designed for the efficient in vivo co-delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA).[7][8] This system has been successfully utilized to achieve significant knockdown of the PCSK9 gene in preclinical models, highlighting its potential as a therapeutic agent and a research tool for studying PCSK9 biology.[7]

Mechanism of Action